molecular formula C13H8ClN3OS2 B253677 4-chloro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

4-chloro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B253677
M. Wt: 321.8 g/mol
InChI Key: NXZKKWXJJPSHAS-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-(2-thienyl)-1,2,4-thiadiazol-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-chloro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of organic semiconductors and other electronic materials.

    Biological Studies: It serves as a tool compound in studying the biological pathways and mechanisms involving thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide
  • 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide

Uniqueness

4-chloro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H8ClN3OS2

Molecular Weight

321.8 g/mol

IUPAC Name

4-chloro-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C13H8ClN3OS2/c14-9-5-3-8(4-6-9)12(18)16-13-15-11(17-20-13)10-2-1-7-19-10/h1-7H,(H,15,16,17,18)

InChI Key

NXZKKWXJJPSHAS-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CSC(=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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